(3-(Chloromethyl)phenyl)methanamine hydrochloride (3-(Chloromethyl)phenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981277
InChI: InChI=1S/C8H10ClN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H
SMILES:
Molecular Formula: C8H11Cl2N
Molecular Weight: 192.08 g/mol

(3-(Chloromethyl)phenyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC15981277

Molecular Formula: C8H11Cl2N

Molecular Weight: 192.08 g/mol

* For research use only. Not for human or veterinary use.

(3-(Chloromethyl)phenyl)methanamine hydrochloride -

Specification

Molecular Formula C8H11Cl2N
Molecular Weight 192.08 g/mol
IUPAC Name [3-(chloromethyl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C8H10ClN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H
Standard InChI Key CVIHOGZZPYCMBI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)CCl)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a chloromethyl (-CH₂Cl) group at the 3-position and an aminomethyl (-CH₂NH₂) group, which is protonated as a hydrochloride salt. The IUPAC name, [3-(chloromethyl)phenyl]methanamine hydrochloride, reflects this arrangement . Key structural identifiers include:

  • Molecular Formula: C₈H₁₁Cl₂N

  • Molecular Weight: 192.08 g/mol

  • SMILES Notation: C1=CC(=CC(=C1)CCl)CN.Cl

  • InChI Key: CVIHOGZZPYCMBI-UHFFFAOYSA-N

The hydrochloride salt enhances stability and solubility in polar solvents, a common modification for amine-containing compounds.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves converting the free base, (3-(chloromethyl)phenyl)methanamine, into its hydrochloride salt via acid-base reaction with hydrochloric acid:

(3-(Chloromethyl)phenyl)methanamine+HCl(3-(Chloromethyl)phenyl)methanamine hydrochloride\text{(3-(Chloromethyl)phenyl)methanamine} + \text{HCl} \rightarrow \text{(3-(Chloromethyl)phenyl)methanamine hydrochloride}

The free base precursor can be synthesized through:

  • Friedel-Crafts Chloromethylation: Reaction of toluene derivatives with chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃.

  • Reductive Amination: Condensation of 3-chloromethylbenzaldehyde with ammonia or ammonium acetate, followed by reduction using NaBH₄ or H₂/Pd-C .

Purification and Quality Control

Purification typically involves recrystallization from ethanol or acetone. Analytical methods include:

  • HPLC: To assess purity (reported ≥95% in commercial samples) .

  • Elemental Analysis: Confirming C, H, N, and Cl content.

Future Research Directions

Biological Activity Profiling

  • In Vitro Screening: Evaluate antibacterial, antifungal, and anticancer activity.

  • ADMET Studies: Assess absorption, distribution, and toxicity profiles.

Synthetic Chemistry

  • Derivatization: Explore Suzuki-Miyaura couplings or Ullmann reactions to generate biaryl derivatives .

  • Scale-Up Optimization: Develop greener solvents (e.g., ionic liquids) for large-scale production.

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